Cas no 2144777-83-1 (Azidoethyl-PEG2-t-Butyl ester)

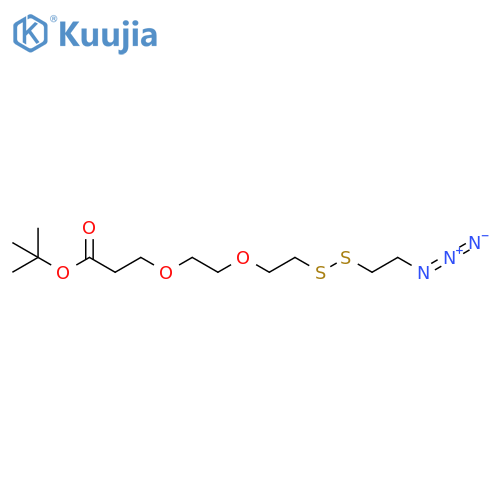

Azidoethyl-PEG2-t-Butyl ester structure

商品名:Azidoethyl-PEG2-t-Butyl ester

CAS番号:2144777-83-1

MF:C13H25N3O4S2

メガワット:351.485300779343

CID:4641509

Azidoethyl-PEG2-t-Butyl ester 化学的及び物理的性質

名前と識別子

-

- Azidoethyl-PEG2-t-Butyl ester

-

- インチ: 1S/C13H25N3O4S2/c1-13(2,3)20-12(17)4-6-18-7-8-19-9-11-22-21-10-5-15-16-14/h4-11H2,1-3H3

- InChIKey: HWZBIMRMCUSFIG-UHFFFAOYSA-N

- ほほえんだ: C(CC(=O)OC(C)(C)C)OCCOCCSSCCN=[N+]=[N-]

Azidoethyl-PEG2-t-Butyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM339782-250mg |

Azidoethyl-SS-PEG2-Boc |

2144777-83-1 | 95%+ | 250mg |

$*** | 2023-03-29 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A936232-100mg |

Azidoethyl-SS-PEG2-Boc |

2144777-83-1 | ≥95% | 100mg |

¥1,440.00 | 2022-09-02 | |

| 1PlusChem | 1P019EX4-1g |

Azidoethyl-PEG2-t-Butyl ester |

2144777-83-1 | 95% | 1g |

$1765.00 | 2023-12-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185387-250mg |

Azidoethyl-SS-PEG2-Boc |

2144777-83-1 | 98% | 250mg |

¥6996 | 2023-04-14 | |

| Chemenu | CM339782-1g |

Azidoethyl-SS-PEG2-Boc |

2144777-83-1 | 95%+ | 1g |

$*** | 2023-03-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185387-1g |

Azidoethyl-SS-PEG2-Boc |

2144777-83-1 | 98% | 1g |

¥16138 | 2023-04-14 | |

| A2B Chem LLC | AV18056-250mg |

Azidoethyl-PEG2-t-Butyl ester |

2144777-83-1 | 95% | 250mg |

$629.00 | 2024-04-20 | |

| 1PlusChem | 1P019EX4-250mg |

Azidoethyl-PEG2-t-Butyl ester |

2144777-83-1 | 95% | 250mg |

$728.00 | 2023-12-19 | |

| abcr | AB569560-250mg |

Azidoethyl-PEG2-t-butylester; . |

2144777-83-1 | 250mg |

€1010.10 | 2024-08-02 | ||

| A2B Chem LLC | AV18056-1g |

Azidoethyl-PEG2-t-Butyl ester |

2144777-83-1 | 95% | 1g |

$1535.00 | 2024-04-20 |

Azidoethyl-PEG2-t-Butyl ester 関連文献

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

2144777-83-1 (Azidoethyl-PEG2-t-Butyl ester) 関連製品

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2144777-83-1)Azidoethyl-PEG2-t-Butyl ester

清らかである:99%

はかる:250mg

価格 ($):599